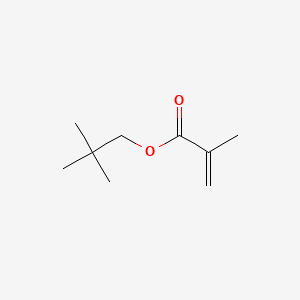
(4-Carbamoylphenyl) diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carbamoylphenyl) diethyl phosphate is an organophosphorus compound with the molecular formula C11H16NO5P and a molecular weight of 273.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of (4-Carbamoylphenyl) diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 4-aminobenzamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
(4-Carbamoylphenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form diethyl phosphate and 4-carbamoylphenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethyl phosphate group can be replaced by other nucleophiles.
Common reagents used in these reactions include water, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Carbamoylphenyl) diethyl phosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Carbamoylphenyl) diethyl phosphate involves its interaction with enzymes and proteins. The compound can inhibit enzymes by phosphorylating serine residues in their active sites, leading to the formation of a stable phosphorylated enzyme complex . This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
(4-Carbamoylphenyl) diethyl phosphate is similar to other organophosphorus compounds such as paraoxon and diethyl 4-nitrophenyl phosphate. it is unique in its specific structure and the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Paraoxon: An organophosphate pesticide with similar inhibitory effects on enzymes.
Diethyl 4-nitrophenyl phosphate: Another organophosphate compound used in various chemical applications.
These compounds share common features but differ in their specific chemical structures and applications.
Propiedades
Número CAS |
6376-03-0 |
|---|---|
Fórmula molecular |
C11H16NO5P |
Peso molecular |
273.22 g/mol |
Nombre IUPAC |
(4-carbamoylphenyl) diethyl phosphate |
InChI |
InChI=1S/C11H16NO5P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
LDKWKEIBJOYJFR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
| 6376-03-0 | |
Sinónimos |
O,O-DECPP O,O-diethyl O-(4-carbamoylphenyl)phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)





![2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate](/img/structure/B1221760.png)



